molecular formula C19H28N2OS2 B2489474 4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one CAS No. 380437-06-9

4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one

Cat. No.: B2489474
CAS No.: 380437-06-9
M. Wt: 364.57
InChI Key: MRXPFFWTQRIUJH-UHFFFAOYSA-N
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Description

4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7500,2,7]tetradeca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique structure It is characterized by its octyl group, sulfanyl group, and a diazatricyclic core

Properties

IUPAC Name

4-octyl-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2OS2/c1-2-3-4-5-6-10-13-21-18(22)16-14-11-8-7-9-12-15(14)24-17(16)20-19(21)23/h2-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXPFFWTQRIUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=O)C2=C(NC1=S)SC3=C2CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one involves multiple steps. The starting materials typically include octyl bromide, thiourea, and a suitable cyclization agent. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol. The final product is obtained through purification processes such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with stringent quality control measures in place. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rate .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkyl or aryl derivatives .

Scientific Research Applications

4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one is unique due to its specific structural features, such as the octyl group and the diazatricyclic core.

Biological Activity

4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one, with CAS number 380437-06-9, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a complex bicyclic structure that includes sulfur and nitrogen heteroatoms. Its molecular formula is C16H21N2OS2C_{16}H_{21}N_2OS_2 with a molecular weight of approximately 332.41 g/mol. The unique arrangement of atoms contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds within the thiadiazole family, suggesting that 4-Octyl-5-sulfanyl-8-thia derivatives may exhibit similar effects. For instance:

  • In Vitro Studies : Analogous compounds have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung carcinoma (A549). These studies utilized assays such as MTT and acridine orange/propidium iodide staining to evaluate cell viability and apoptosis induction .
CompoundCell LineConcentration (μg/mL)Viability (%)Mechanism
Thiadiazole DerivativeMCF-725030%Inhibition of proliferation
Thiadiazole DerivativeA54930040%Apoptosis induction

The proposed mechanism involves the inhibition of key signaling pathways involved in cell proliferation and survival. The presence of sulfur and nitrogen in the structure may enhance interactions with cellular targets, leading to increased apoptosis in cancer cells without inducing DNA fragmentation .

Case Studies

  • Breast Cancer Treatment : A study demonstrated that a related thiadiazole compound significantly inhibited the growth of MCF-7 cells by blocking critical pathways involved in cell cycle progression. The results indicated a reduction in cell viability by over 70% at optimal concentrations .
  • Lung Carcinoma : Another investigation assessed the effects on A549 cells, where treatment with a similar compound resulted in a marked decrease in cell proliferation rates, attributed to the activation of apoptotic pathways .

Safety and Toxicity

While the therapeutic potential is promising, safety assessments are crucial. Preliminary toxicity studies on related compounds suggest moderate toxicity profiles; however, detailed toxicological evaluations specific to 4-Octyl-5-sulfanyl-8-thia are necessary for clinical application.

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